Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum

説明

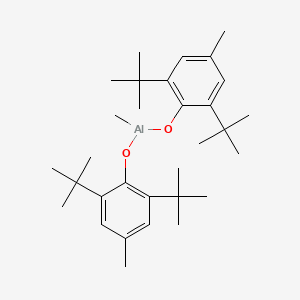

Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum (abbreviated as MAD in some literature, though full nomenclature is retained here per requirements) is a sterically hindered organoaluminum Lewis acid. Its structure features a central aluminum atom bonded to two 2,6-di-tert-butyl-4-methylphenoxide ligands and one methyl group, creating a bulky, electron-deficient center . This compound is notable for its ability to selectively coordinate to oxygen-containing substrates (e.g., carbonyl groups, epoxides) due to its oxygenophilic nature, enabling precise control in stereoselective and regioselective reactions . Key applications include:

特性

IUPAC Name |

bis(2,6-ditert-butyl-4-methylphenoxy)-methylalumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H24O.CH3.Al/c2*1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;;/h2*8-9,16H,1-7H3;1H3;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNGYHAYLBTIPZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O[Al](C)OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49AlO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum, commonly referred to as MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)), is an organometallic compound with significant applications in chemical synthesis and potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₁H₄₉AlO₂

- Molecular Weight : 480.71 g/mol

- CAS Number : 56252-55-2

- Physical State : Clear liquid, pale yellow

- Density : 0.89 g/cm³ at 20 °C

- Flash Point : 5 °C

Biological Activity Overview

The biological activity of MAD primarily revolves around its antioxidant properties and potential as an antibiofilm agent. Below are key findings from recent studies:

Antioxidant Activity

MAD has been shown to exhibit significant antioxidant properties, which are critical in mitigating oxidative stress in biological systems. This is largely attributed to the presence of the 2,6-di-tert-butyl-4-methylphenoxy group, known for its radical-scavenging ability.

Antibiofilm Potential

A study highlighted the in vitro and in vivo antibiofilm potential of 2,6-Di-tert-butyl-4-methylphenol (DTBMP), a derivative of MAD. The findings indicated that DTBMP effectively inhibited biofilm formation in pathogenic Vibrio species:

- Biofilm Inhibition Concentration : Effective at 250 μg/ml against Vibrio spp.

- Mechanism : Inhibition of quorum sensing (QS) pathways, leading to reduced virulence factors such as exopolysaccharide production and motility.

In vivo studies demonstrated that treatment with DTBMP significantly improved survival rates in shrimp larvae infected with Vibrio species:

| Infection Type | Survival Rate (%) |

|---|---|

| V. harveyi | 75 |

| V. parahaemolyticus | 88 |

| V. vulnificus | 66 |

- Quorum Sensing Inhibition : DTBMP down-regulated key QS regulator genes (luxR, luxS, luxP, luxQ, luxO) in Vibrio species, disrupting communication pathways essential for biofilm formation.

- Oxidative Stress Mitigation : The antioxidant properties of MAD help reduce oxidative damage in cells, promoting cellular health and longevity.

Case Studies

- Aquaculture Applications : Research has demonstrated the efficacy of DTBMP as a treatment for biofilm-associated infections in aquaculture settings. The compound's ability to enhance shrimp survival rates against pathogenic infections presents a promising avenue for disease management in aquaculture.

- Industrial Applications : Beyond its biological activity, MAD is utilized as a reagent in various chemical syntheses and polymerization processes due to its unique chemical structure and reactivity.

科学的研究の応用

Polymer Industry

MAD serves as a co-catalyst for metallocene catalysts used in olefin polymerization processes. This application is crucial for the production of polyethylene and polypropylene, where MAD enhances the efficiency and selectivity of polymerization reactions, resulting in improved material properties such as tensile strength and elasticity.

| Application | Description |

|---|---|

| Olefin Polymerization | Acts as a co-catalyst with metallocene catalysts to enhance polymer properties. |

| Polyethylene Production | Improves the efficiency of polymerization, leading to higher quality polyethylene. |

| Polypropylene Production | Increases selectivity and reduces unwanted side reactions during polymer formation. |

Organic Synthesis

MAD has potential applications as a catalyst in various organic transformations, including:

- Transesterification Reactions : Facilitates the conversion of esters into different alcohols and acids.

- Conjugate Reduction : Used in the reduction of α, β-unsaturated ketones.

- Molecular Recognition : Engages in molecular recognition processes involving ethers.

Coordination Chemistry

The Lewis acidic nature of MAD allows it to interact favorably with electron-rich species, forming stable complexes with transition metals. This characteristic enhances its catalytic activity in various organic reactions.

| Reaction Type | Role of MAD |

|---|---|

| Transesterification | Catalyzes the conversion of esters to alcohols/acids. |

| Allylation Reactions | Alters stereochemistry in cyclic α-sulfinyl radicals. |

| High-Speed Polymerization | Facilitates rapid polymerization of methyl methacrylate. |

Case Study 1: Olefin Polymerization

In a study examining the use of MAD as a co-catalyst with metallocene catalysts, researchers found that the incorporation of MAD significantly improved the yield and molecular weight distribution of polyethylene produced through the polymerization of ethylene. The presence of bulky substituents minimized side reactions, leading to a more controlled polymerization process.

Case Study 2: Organic Transformation Reactions

Another investigation explored MAD's role in transesterification reactions. The study demonstrated that MAD effectively catalyzed the conversion of methyl acetate to ethanol with high selectivity, showcasing its potential for use in industrial applications where selective alcohol production is desired.

類似化合物との比較

Comparison with Structurally Similar Organoaluminum Compounds

Structural Analogs and Substituent Effects

The reactivity and selectivity of organoaluminum compounds are highly dependent on the steric and electronic properties of their phenoxide substituents. Below is a comparative analysis:

Lewis Acidity and Reactivity

- This compound: Moderate Lewis acidity due to electron-donating methyl groups; steric hindrance limits substrate access, favoring selective coordination to less hindered carbonyls .

- ATPH: Higher Lewis acidity (phenyl groups withdraw electrons) and monomeric structure enable stronger substrate activation, useful in reactions requiring aggressive electrophilic promotion .

- MABR : Bromine substituent further enhances acidity compared to the methyl variant, making it effective in epoxide ring-opening reactions (e.g., carbonyl compound synthesis) .

Selectivity in Organic Transformations

Carbonyl Alkylation

- This compound pre-coordinates to ketones, directing nucleophiles (e.g., MeLi) to equatorial positions. For example, 4-tert-butylcyclohexanone yields >90% equatorial alcohol .

- ATPH’s higher acidity disrupts selectivity in such systems, favoring uncontrolled pathways .

Epoxide Functionalization

- MABR outperforms the methyl variant in epoxide-to-carbonyl conversions due to its stronger electrophilicity. For example, styrene oxide is converted to acetophenone in 95% yield using MABR .

Polymerization

- This compound, combined with Ru or Ni catalysts, enables living radical polymerization of methyl methacrylate with controlled molecular weight distribution .

- Diisobutyl analogs (e.g., sec-butyllithium/diisobutylphenoxyaluminum) achieve similar results but require stricter temperature control .

Solubility and Stability

- This compound is typically used in toluene or THF, where its solubility and stability are optimal .

- ATPH’s monomeric nature in aromatic solvents enhances its reactivity but reduces shelf life compared to polymeric analogs .

Research Findings and Industrial Relevance

- Stereoselective Synthesis : MAD’s ability to discriminate between ester carbonyls enabled the synthesis of cis-3,4-disubstituted 2-oxetanes, critical in pharmaceutical intermediates .

- Anticancer Agent Synthesis: MAD facilitated the preparation of isothiocoumarin derivatives, a scaffold in novel antibacterial agents .

- Polymer Additives: The methylphenoxide moiety is derived from 2,6-di-tert-butyl-4-methylphenol, a common antioxidant in polymers, highlighting its dual role in synthesis and stabilization .

Q & A

Q. What are the optimal synthetic protocols for Bis(2,6-di-tert-butyl-4-methylphenoxy)methylaluminum to ensure high purity and yield?

- Methodological Answer : Synthesis should be conducted under strict inert conditions (e.g., Schlenk line or glovebox) due to the compound’s air- and moisture-sensitive nature. Use methylaluminum precursors and stoichiometrically controlled 2,6-di-tert-butyl-4-methylphenol derivatives. Post-synthesis purification via fractional crystallization or vacuum sublimation is critical to remove unreacted ligands or byproducts. Monitor yield and purity using quantitative NMR spectroscopy and elemental analysis .

Q. Which characterization techniques are most effective for verifying the structural integrity of this organoaluminum compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves steric effects from tert-butyl groups and confirms ligand coordination geometry.

- Multinuclear NMR (, , ) : NMR distinguishes monomeric vs. oligomeric species, while NMR identifies ligand proton environments.

- FT-IR spectroscopy : Validates Al-O bond formation (stretching frequencies ~500–600 cm).

Cross-validate results with elemental analysis (C/H/Al ratios) and mass spectrometry .

Q. How does solvent choice influence the reactivity of this compound in Lewis acid-mediated reactions?

- Methodological Answer : Non-polar solvents (e.g., toluene, hexane) stabilize monomeric species, enhancing Lewis acidity. Polar aprotic solvents (e.g., THF) may coordinate to Al, reducing catalytic activity. Conduct kinetic studies under varying solvent conditions using model reactions (e.g., Friedel-Crafts alkylation) to correlate solvent polarity with reaction rates. Monitor speciation via in situ NMR or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reaction mechanisms involving this compound?

- Methodological Answer :

- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a basis set (e.g., 6-31G(d)) to model the Al center and ligand environment.

- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution and Al-ligand bond strengths.

- Transition State Mapping : Identify intermediates and activation barriers for catalytic cycles (e.g., in polymerization). Validate computational results with experimental kinetic isotope effects (KIEs) or isotopic labeling .

Q. What experimental design strategies resolve contradictions in reported catalytic efficiencies for olefin polymerization?

- Methodological Answer :

- Controlled Variable Isolation : Systematically vary cocatalysts (e.g., MAO vs. borates), monomer concentrations, and temperature.

- Theoretical Alignment : Compare results against established polymerization mechanisms (e.g., Cossee-Arlman) to identify deviations.

- Statistical Analysis : Apply factorial design (e.g., 2 factorial) to assess interaction effects between variables. Use ANOVA to determine significance of discrepancies .

Q. How can advanced spectroscopic methods probe the compound’s role in single-site catalysis?

- Methodological Answer :

- EPR Spectroscopy : Detect paramagnetic intermediates in redox-active systems.

- X-ray Absorption Spectroscopy (XAS) : Resolve Al oxidation states and coordination changes during catalysis.

- Operando Techniques : Combine XRD or IR with reaction monitoring to correlate structural dynamics with catalytic performance. Pair with mechanistic DFT studies for holistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。